N-(2-(Hydrazinecarbonyl)phenyl)benzamide

Description

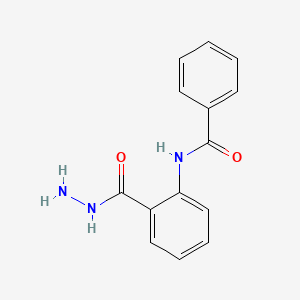

Structure

3D Structure

Properties

CAS No. |

92166-40-0 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-[2-(hydrazinecarbonyl)phenyl]benzamide |

InChI |

InChI=1S/C14H13N3O2/c15-17-14(19)11-8-4-5-9-12(11)16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19) |

InChI Key |

XBIZTRSBGPDMHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN |

Other CAS No. |

92166-40-0 |

sequence |

X |

Origin of Product |

United States |

Structural Significance and Distinctive Chemical Motifs of N 2 Hydrazinecarbonyl Phenyl Benzamide

The chemical identity of N-(2-(Hydrazinecarbonyl)phenyl)benzamide is rooted in its unique molecular architecture. The structure features a central 1,2-disubstituted benzene (B151609) ring, which is functionalized with both a benzamide (B126) group (-NH-CO-C₆H₅) and a hydrazinecarbonyl (hydrazide) group (-CO-NHNH₂). This arrangement of functional groups imparts specific chemical properties and reactivity to the molecule.

The key motifs are:

Benzamide Group: This amide linkage provides structural rigidity and participates in hydrogen bonding.

Hydrazinecarbonyl (Hydrazide) Group: The terminal primary amine (-NH₂) of the hydrazide moiety is a reactive nucleophilic site. This allows for straightforward condensation reactions with various aldehydes and ketones to form a wide range of N-acylhydrazone derivatives. nih.govwisdomlib.org This reactivity is central to its role as a synthetic building block.

The strategic placement of the amide and hydrazide groups on adjacent positions of the central phenyl ring facilitates its potential to act as a chelating agent, forming stable complexes with various metal ions. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[2-(hydrazinecarbonyl)phenyl]benzamide | nih.gov |

| CAS Number | 92166-40-0 | nih.gov |

| Molecular Formula | C₁₄H₁₃N₃O₂ | nih.gov |

| Molecular Weight | 255.27 g/mol | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Hydrazinecarbonyl Phenyl Benzamide Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy serves as a powerful tool for probing the molecular structure of N-(2-(Hydrazinecarbonyl)phenyl)benzamide in solution, providing detailed information about its atomic connectivity and spatial arrangement.

Advanced 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial framework for structural assignment. In studies of derivatives of this compound, proton (¹H) signals for the aromatic rings typically appear in the downfield region between δ 6.3 and 8.0 ppm, while the amide and hydrazine (B178648) protons (NH) are often observed as broad singlets at even further downfield shifts. nih.govscispace.com Carbon (¹³C) spectra complement this data, with carbonyl carbons appearing around δ 160-170 ppm and aromatic carbons resonating between δ 115 and 140 ppm. rsc.org While specific ¹⁵N NMR data for this compound is not widely reported in the literature, this technique could provide further insight into the electronic environment of the nitrogen atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the individual phenyl rings, allowing for the assignment of adjacent protons. science.govscirp.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, definitively linking the proton signals to their corresponding carbon atoms. science.govsdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the molecular backbone by identifying long-range (2-3 bond) correlations between protons and carbons. science.govsdsu.educolumbia.edu For instance, an HMBC experiment would show correlations from an amide proton to the carbonyl carbon and to carbons in the adjacent aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.3 - 8.0 | 115 - 140 |

| Amide/Hydrazine N-H | 8.0 - 11.0 | N/A |

| Carbonyl C=O | N/A | 160 - 170 |

Dynamic NMR and Variable Temperature NMR for Rotational Barriers and Molecular Flexibility

The this compound molecule possesses several rotatable bonds, particularly the amide C-N bond, which can exhibit restricted rotation. This dynamic behavior can be studied using variable temperature (VT) NMR. rsc.orgox.ac.ukox.ac.uk At room temperature, some NMR signals may appear broad due to intermediate exchange rates. st-andrews.ac.uk By increasing the temperature, the rotation around these bonds can be accelerated, leading to the sharpening of signals as an averaged conformation is observed. Conversely, lowering the temperature can slow the rotation sufficiently to "freeze out" distinct conformers (rotamers), causing a single peak to resolve into multiple signals. st-andrews.ac.uk Analyzing the coalescence temperature of these signals allows for the calculation of the energy barrier to rotation, providing quantitative data on the molecule's flexibility. st-andrews.ac.uk While specific VT-NMR studies on the parent this compound are not extensively documented, this technique remains a critical method for understanding its conformational dynamics. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is indispensable for confirming the molecular formula and probing the compound's structure through controlled fragmentation.

Exact Mass Determination and Elemental Composition Assignment

HRMS, often utilizing techniques like electrospray ionization (ESI), provides a highly accurate mass-to-charge (m/z) measurement of the molecular ion. nih.gov For this compound (C₁₄H₁₃N₃O₂), the calculated exact mass is 255.1008 Da. nih.gov Experimental HRMS analysis would be expected to yield a value extremely close to this, allowing for the unambiguous confirmation of its elemental composition. rsc.org Both protonated molecules, [M+H]⁺, and deprotonated molecules, [M-H]⁻, are commonly observed. nih.gov

Table 2: Molecular Formula and Mass Information

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃O₂ |

| Molecular Weight | 255.27 g/mol |

| Exact Mass | 255.100776666 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Inference through Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govgre.ac.uk The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For benzamide-containing structures, characteristic fragmentation pathways often involve cleavage of the amide bonds. researchgate.netlibretexts.org

A plausible fragmentation pathway for this compound could include:

Initial loss of the hydrazine group (NH₂NH) or parts thereof.

Cleavage of the amide bond between the benzoyl group and the anthraniloyl ring, potentially leading to a benzoyl cation (m/z 105) and a fragment corresponding to the 2-(hydrazinecarbonyl)aniline portion.

Subsequent fragmentation of the phenyl rings, characterized by the loss of small molecules like CO or HCN.

Elucidating these pathways allows researchers to piece together the molecular structure and distinguish it from potential isomers. nih.gov

Single-Crystal X-Ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

While NMR and MS provide data on individual molecules, single-crystal X-ray diffraction offers an unparalleled, precise view of the molecule's three-dimensional structure and its arrangement within a crystalline solid. researchgate.net

Furthermore, X-ray diffraction elucidates the supramolecular architecture, revealing how individual molecules interact in the solid state. Intermolecular hydrogen bonds, often involving the amide and hydrazine N-H groups as donors and the carbonyl oxygen atoms as acceptors, are typically the dominant forces that guide the crystal packing, forming complex one-, two-, or three-dimensional networks. nih.gov

Table 3: Representative Crystallographic Data for a Derivative Polymorph

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 26.7145 |

| c (Å) | 10.1160 |

| V (ų) | 7219.4 |

| Z | 16 |

Data from a polymorph of a closely related derivative compound. nih.gov

Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the absence of a published crystal structure for the parent this compound, the analysis of its close derivative, N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide, provides significant insight into the expected intermolecular forces.

Table 1: Summary of Intermolecular Interactions in N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| N—H⋯O | Hydrogen bond between amide/hydrazine N-H donors and carbonyl/hydroxyl O acceptors. | Primary interaction linking molecules into a 3D supramolecular network. |

| C—H⋯O | Weak hydrogen bond between aromatic C-H donors and oxygen acceptors. | Contributes to the consolidation of the crystal packing. |

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical science, as different polymorphs can have distinct physical properties. While no polymorphism has been reported for the parent this compound, its derivative, N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide, is known to exhibit at least two polymorphic forms. nih.gov

One polymorph crystallizes in the monoclinic space group C2/c, while a second, more recently identified form, crystallizes in the tetragonal space group I41/a. nih.govagosr.com Although the fundamental bond lengths and angles are similar in both structures, the relative arrangement and packing of the molecules differ, leading to distinct crystal lattices and properties. nih.govcore.ac.uk The existence of polymorphism in this derivative suggests that the parent compound may also be capable of forming multiple crystalline structures under different crystallization conditions.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. There are no specific co-crystallization studies reported in the literature for this compound. However, the benzamide (B126) functional group is well-known for its ability to form robust hydrogen-bonded synthons, making it a prime candidate for co-crystal engineering.

Table 2: Crystallographic Data for the Polymorphs of N-(2-{N′-[(1E)-2-hydroxybenzylidene]hydrazinecarbonyl}phenyl)benzamide

| Parameter | Monoclinic Polymorph | Tetragonal Polymorph nih.gov |

|---|---|---|

| Formula | C₂₁H₁₇N₃O₃ | C₂₁H₁₇N₃O₃ |

| Space Group | C2/c | I4₁/a |

| a (Å) | Data not specified in results | 26.7145 (14) |

| b (Å) | Data not specified in results | 26.7145 (14) |

| c (Å) | Data not specified in results | 10.1160 (5) |

| V (ų) | Data not specified in results | 7219.4 (8) |

| Z | Data not specified in results | 16 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Molecular Conformation

The key vibrational modes for these derivatives include:

N-H Stretching: The N-H stretching vibrations of the amide and hydrazine groups typically appear in the range of 3195-3328 cm⁻¹. nih.gov

C=O Stretching: A strong absorption band corresponding to the C=O stretching of the amide groups is consistently observed between 1629 cm⁻¹ and 1650 cm⁻¹. nih.gov This is a characteristic and intense peak for benzamide-type structures.

C-H Stretching: Aromatic C-H stretching vibrations are found at frequencies just above 3000 cm⁻¹, typically around 3050-3060 cm⁻¹. nih.gov

N=CH Stretching: In the hydrazone derivatives, the imine (N=CH) stretch appears in the region of 1586-1604 cm⁻¹. The disappearance of the primary amine (-NH₂) signal from the parent hydrazide and the appearance of this imine peak confirms the condensation reaction. nih.gov

FT-Raman spectroscopy has also been used to characterize the N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide derivative, complementing the FT-IR data and confirming the structural assignments. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for Derivatives of this compound nih.gov

| Derivative Substituent | N-H Stretch | C-H Stretch | C=O Stretch | N=CH Stretch |

|---|---|---|---|---|

| (E)-4-Bromobenzylidene | 3328 | 3055 | 1650 | 1603 |

| (E)-4-Nitrobenzylidene | 3256 | 3058 | 1649 | 1586 |

| (E)-2-Hydroxybenzylidene | 3195 | 3053 | 1648 | 1604 |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives and Absolute Configuration Assignment

This compound is an achiral molecule. However, chiral derivatives could be synthesized, for instance, by introducing a stereocenter in a substituent or by resolving atropisomers if rotation around a single bond is sufficiently hindered. For such chiral derivatives, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be powerful techniques for assigning their absolute configuration. nih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the wavelength-dependent rotation of the plane of polarized light. mdpi.com The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms.

The benzamide group within the molecule is a well-established chromophore that is widely used for stereochemical studies by circular dichroism. researchgate.net If a second chromophore is present in a chiral derivative, the spatial interaction between the two can lead to a characteristic ECD signal known as a "couplet" (two adjacent bands of opposite sign). The sign of this couplet can be directly related to the absolute configuration of the molecule using the exciton (B1674681) chirality method. researchgate.netnih.gov

Currently, there are no published ECD or ORD studies for chiral derivatives of this compound. However, the principles are well-established. Determining the absolute configuration would involve comparing the experimentally measured ECD or ORD spectrum with spectra predicted computationally using methods like time-dependent density functional theory (TD-DFT). frontiersin.orgrsc.org A match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration.

Computational Chemistry and Theoretical Investigations of N 2 Hydrazinecarbonyl Phenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a popular and effective method for studying medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations have been employed to investigate various aspects of N-(2-(hydrazinecarbonyl)phenyl)benzamide derivatives.

Theoretical studies on related hydrazide compounds show that the geometry of the molecule can be optimized using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to find the most stable conformation. nih.govresearchgate.net For instance, in a study on derivatives of this compound, the imine functionality was found to adopt the most stable trans geometry. nih.gov The central aromatic ring is substituted with the benzamide (B126) group at one position and the hydrazinocarbonyl-containing side chain at an adjacent position. nih.gov

Analysis of the electronic properties through DFT provides insights into the molecule's reactivity. The distribution of atomic charges, calculated through methods like Mulliken population analysis, highlights the electronegative nature of oxygen, nitrogen, and halogen atoms, while carbon and hydrogen atoms tend to carry a positive charge. nih.gov This charge distribution is crucial for understanding polarizability, dipole moment, and the molecule's interaction with biological targets. nih.gov

Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. For hydrazone derivatives, HOMO energies have been shown to indicate good electron-donating capabilities, which is relevant for their antioxidant activity. nih.gov

Table 1: Key Parameters from DFT Studies on Related Hydrazone Compounds

| Parameter | Significance | Typical Findings |

|---|---|---|

| Optimized Geometry | Determines the most stable 3D structure and conformational preferences. | Often reveals near-planar structures stabilized by intramolecular hydrogen bonds. researchgate.net |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | Higher HOMO energies suggest better electron-donating capacity. nih.gov |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | Lower LUMO energies suggest better electron-accepting capacity. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. researchgate.net |

| Mulliken Charges | Describes the distribution of electron density across the atoms. | Identifies electrophilic and nucleophilic sites, crucial for reactivity. nih.govresearchgate.net |

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data to parameterize the method. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide a fundamental understanding of molecular geometry and electronic properties.

For similar hydrazide compounds, both HF and DFT methods have been used to calculate molecular geometry and vibrational frequencies. researchgate.net The results from these calculations are often compared with experimental data, such as from X-ray crystallography, to validate the computational model. researchgate.net Optimized geometries from these methods can accurately reproduce experimental crystal structures, providing confidence in the theoretical approach. researchgate.net Ab initio calculations serve as a baseline and can be systematically improved with higher levels of theory and larger basis sets to achieve high accuracy for predicting molecular properties.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about conformational changes and the interaction of a molecule with its environment, such as a solvent or a biological receptor. nih.gov

For compounds related to this compound, MD simulations have been used to assess the stability of a ligand-protein complex. nih.gov By simulating the complex in a flexible environment, often including explicit water molecules, researchers can observe the stability of the binding pose identified through docking studies. nih.gov A key metric from MD simulations is the root mean square deviation (RMSD), which measures the average change in displacement of a selection of atoms over time compared to a reference structure. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the protein's active site. nih.gov

In Silico Ligand-Target Interaction Modeling and Docking Studies (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the potential binding modes of a ligand. scispace.comjonuns.com

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and protein tyrosine kinase. nih.govscientific.net The process involves placing the 3D structure of the ligand into the binding site of the target protein. mdpi.com A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net

These studies have shown that this compound derivatives can form various interactions with the amino acid residues in the active site of a target enzyme, including hydrogen bonds and hydrophobic interactions. nih.govscispace.com For example, docking studies of some derivatives against tyrosine kinase (PDB ID: 1M17) have been performed to rationalize their in vitro anticancer activity. jonuns.comscientific.netresearchgate.net The results often show a correlation between the calculated binding affinity (docking score) and the experimentally observed biological activity. scispace.comscientific.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles and Descriptor Development (Theoretical Perspective)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

A QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For benzamide derivatives, QSAR models can be developed to predict properties like permeability or antibacterial activity. jonuns.commdpi.com By analyzing the contribution of different descriptors, these models can provide insights into the structural features that are important for the desired activity, thereby guiding the design of new, more potent compounds. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

Theoretical calculations of vibrational frequencies can help in the assignment of experimental FT-IR spectra. researchgate.netmdpi.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values due to the approximations inherent in the calculations and the neglect of anharmonicity. researchgate.net

Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in structure elucidation. researchgate.net For electronic spectra, Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic transitions and simulate the UV-Vis spectrum of a molecule. researchgate.net This can help in understanding the origin of the observed absorption bands, often in terms of transitions between molecular orbitals (e.g., n→π* and π→π* transitions). researchgate.net The theoretical results for spectroscopic parameters are generally found to be in good agreement with experimental data. nih.govresearchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| N-(2-Amino-benzoyl)-N'-phenyl hydrazine (B178648) |

Coordination Chemistry of N 2 Hydrazinecarbonyl Phenyl Benzamide As a Ligand

Chelation Behavior and Coordination Modes with Transition and Main Group Metal Ions

The coordination chemistry of N-(2-(Hydrazinecarbonyl)phenyl)benzamide and its derivatives is rich and varied, demonstrating the ligand's flexibility in binding to metal centers. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for coordination with a wide range of metal ions.

This compound can adopt several coordination modes. While monodentate coordination is possible, its structure is predisposed to chelation, leading to more stable bidentate or tridentate complexes. The specific architecture depends on factors such as the metal ion's nature, the reaction conditions, and the presence of co-ligands.

Bidentate Coordination: This is a common mode for related hydrazone ligands, which can coordinate through the azomethine nitrogen and either the enolic or phenolic oxygen atom. researchgate.netnih.govnih.gov For this compound itself, bidentate chelation can occur through the amide oxygen and the terminal nitrogen of the hydrazine (B178648) moiety.

Tridentate Coordination: In its deprotonated (enol) form, the ligand can act as a tridentate donor. For instance, aroylhydrazones can coordinate through the carboxyl group oxygen, the azomethine nitrogen, and the amide carbonyl group oxygen. ekb.eg Similarly, derivatives of this compound have shown tridentate behavior, coordinating via the enolic oxygen, azomethine nitrogen, and a hydroxyl oxygen. nih.gov

The flexibility of the ligand allows for the formation of stable chelate rings, typically five or six-membered, which enhances the thermodynamic stability of the resulting metal complexes. researchgate.net

The coordination versatility of this compound stems from its multiple donor sites, leading to the formation of complexes with mixed donor atom environments.

Nitrogen Donors: The ligand contains several nitrogen atoms—in the amide linkage and the hydrazine group—that can coordinate to metal ions. The azomethine nitrogen in its Schiff base derivatives is a particularly important coordination site. nih.govresearchgate.netresearchgate.net

Oxygen Donors: The carbonyl oxygen atoms of the benzamide (B126) and hydrazinecarbonyl moieties are key coordination sites. asianpubs.orgresearchgate.net The ligand can undergo keto-enol tautomerism, and in the enol form, the deprotonated oxygen becomes a strong donor atom, participating in chelation. nih.govnih.govupt.ro

Mixed N,O-Donors: The most common coordination mode involves a combination of nitrogen and oxygen atoms, making this compound a classic example of an N,O-donor ligand. upt.rolabinsights.nl This mixed-donor character is crucial for its ability to form stable chelates with various metal ions. For example, in copper(II) complexes of a derivative, the ligand was found to coordinate in a mononegative bidentate fashion via the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. nih.govnih.gov

Synthesis, Isolation, and Characterization of Metal Complexes

Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, or perchlorates) in a suitable solvent like ethanol (B145695) or methanol. researchgate.netasianpubs.orgnih.gov The resulting complexes can often be isolated as stable crystalline solids.

A combination of spectroscopic techniques and X-ray crystallography is employed to elucidate the structure and bonding in these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. A shift in the stretching frequency of the C=O (carbonyl) and C=N (azomethine, in derivatives) groups upon complexation provides direct evidence of their involvement in bonding to the metal ion. researchgate.netresearchgate.net The disappearance of the N-H stretching vibration can indicate deprotonation and coordination via the enolic form. upt.ro

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps in characterizing the ligand and its diamagnetic complexes. Shifts in the signals of protons adjacent to the donor atoms upon complexation can confirm the coordination sites. researchgate.netnih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment, such as octahedral or square planar. nih.govekb.eg

Single-Crystal X-Ray Diffraction: This technique provides unambiguous proof of the molecular structure. For instance, the crystal structure of a copper(II) complex with a derivative of this compound revealed a distorted square pyramidal geometry around the copper(II) center. nih.gov The analysis of bond lengths and angles from X-ray data gives precise information about the coordination sphere of the metal ion.

Table 1: Selected Spectroscopic Data for Metal Complexes of this compound Derivatives

| Complex | Key IR Bands (cm⁻¹) (Assignment) | Electronic Spectra λ_max (nm) (Assignment) | Geometry |

| [Cu(L¹)(phen)]·CH₂Cl₂ | ν(C=N), ν(C-O) | ~670 (d-d transition) | Square Pyramidal nih.gov |

| [Co(HL)(L)(H₂O)]ClO₄·H₂O | ν(C=N), ν(OH) | Not specified | Octahedral researchgate.net |

| [Ni(OS)₂(H₂O)₂] (where HOS is a related ligand) | ν(C=N), ν(C=O), ν(O-H) | Not specified | Octahedral nih.gov |

| [Cu(OS)(H₂O)₂]Cl (where HOS is a related ligand) | ν(C=N), ν(C=O), ν(O-H) | Not specified | Square Planar nih.gov |

| L¹ represents the deprotonated form of N-(2-{[(2E)-2-(2-Hydroxy-benzylidene)-hydrazino]carbonyl}phenyl)benzamide, a derivative of the primary ligand. | |||

| HOS represents (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide, a structurally related ligand. |

Many transition metal complexes of this compound are paramagnetic due to the presence of unpaired d-electrons.

Magnetic Susceptibility Measurements: These measurements are used to determine the effective magnetic moment (μ_eff) of the complexes, which provides insight into the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. researchgate.net For example, the magnetic moment of a Cu(II) complex is typically around 1.73 B.M., corresponding to one unpaired electron. Deviations from this value can suggest different geometries or magnetic interactions between metal centers.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, particularly those of Cu(II), EPR spectroscopy is a valuable tool. nih.gov The g-values obtained from the EPR spectrum can help to determine the geometry of the complex and the nature of the metal-ligand bonding.

Table 2: Magnetic Properties of Selected Metal Complexes with Related Ligands

| Complex | Metal Ion | Magnetic Moment (μ_eff, B.M.) | Spin State/Geometry Indication |

| [Co(II) complex with HL] | Co(II) | 4.65 | High-spin, likely octahedral researchgate.net |

| [Fe(III) complex with HL] | Fe(III) | 5.95 | High-spin, likely octahedral researchgate.net |

| [Cu(II) complex with HL*] | Cu(II) | 1.85 | One unpaired electron researchgate.net |

| [Ni(hfac)₂(PyBTM)₂] (related pyridyl complex) | Ni(II) | 2.12 (χT at 300 K) | Ferromagnetic interaction mdpi.com |

| HL represents N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide. |

Theoretical Investigations of Metal-Ligand Binding Affinities and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings and to gain deeper insights into the electronic structure and stability of metal complexes.

Geometry Optimization: DFT calculations can be used to predict the most stable geometry of the metal complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govbendola.com

Electronic Structure Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic properties of the complexes and the nature of the metal-ligand bond. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the complex. nih.gov

Binding Energy Calculations: Theoretical calculations can estimate the binding affinity between the ligand and the metal ion. These calculations help in understanding the factors that contribute to the stability of the complexes, such as the nature of the donor atoms and the chelate effect. nih.govresearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) computations can also be performed to study the coordination bonds and non-covalent interactions within the complex structures. nih.gov

These theoretical studies are crucial for rationalizing experimental observations and for designing new ligands with tailored coordination properties.

Mechanistic Insights into Catalysis by this compound-Metal Complexes Remain an Open Area of Investigation

Despite the interest in the coordination chemistry of hydrazone and benzamide-containing ligands, a thorough review of the scientific literature reveals a notable gap in the understanding of the catalytic applications of this compound-metal complexes. While the synthesis and structural characterization of this ligand and its derivatives have been reported, detailed mechanistic studies on their catalytic transformations are not yet available in published research.

The broader field of coordination chemistry has extensively explored the catalytic potential of metal complexes with structurally related ligands. These studies often reveal intricate mechanistic pathways involving ligand-metal cooperation, substrate activation, and the formation of key intermediates. For instance, mechanistic investigations into other metal-catalyzed reactions have elucidated reaction kinetics, identified rate-determining steps, and characterized transient species, providing a foundational understanding of how these catalysts operate at a molecular level.

However, for the specific ligand this compound, the scientific community has primarily focused on the synthesis of its metal complexes and the characterization of their structural and spectroscopic properties. Research into the biological activities of its derivatives, such as their cytotoxic and antioxidant effects, has also been a focal point.

The absence of dedicated mechanistic studies for this compound-metal complexes in catalysis means that key aspects of their potential catalytic cycles are yet to be explored. This includes the mode of substrate coordination, the nature of the active catalytic species, and the sequence of elementary steps that lead to product formation.

Future research in this area would be invaluable for unlocking the potential catalytic applications of these complexes. Elucidating the mechanisms of any catalytic transformations they may mediate would not only expand the toolbox of synthetic chemists but also contribute to the fundamental understanding of structure-activity relationships in coordination catalysis.

Mechanistic Exploration of Biological Activity and Molecular Interactions in Vitro

Investigations into Molecular Mechanisms of Action in Diverse Cellular Systems In Vitro

Research into the molecular underpinnings of the biological effects of N-(2-(Hydrazinecarbonyl)phenyl)benzamide derivatives has primarily centered on their direct interactions with specific enzymes and their cytotoxic effects on cancer cell lines.

A significant area of investigation for derivatives of this compound has been their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov

A series of hydrazone derivatives of 2-(benzamido)benzohydrazide, which is another name for this compound, were synthesized and evaluated for their inhibitory potential against AChE and BChE. nih.gov The parent compound in this series, this compound itself, demonstrated notable antioxidant activity. nih.gov One of the most potent derivatives, (E)-N-(2-(2-(4-bromobenzylidene)hydrazinecarbonyl)phenyl)benzamide, exhibited dual inhibitory action against both AChE and BChE with IC50 values of 0.09 µM and 0.14 µM, respectively. nih.gov Another derivative, (E)-N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide, showed selective inhibition against BChE with an IC50 of 0.12 ± 0.09 µM. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-N-(2-(2-(4-Bromobenzylidene)hydrazinecarbonyl)phenyl)benzamide | AChE | 0.09 | nih.gov |

| (E)-N-(2-(2-(4-Bromobenzylidene)hydrazinecarbonyl)phenyl)benzamide | BChE | 0.14 | nih.gov |

| (E)-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | BChE | 0.12 ± 0.09 | nih.gov |

Furthermore, derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide have been investigated for their cytotoxic activity against the human lung cancer cell line A549. jonuns.com The compound N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide was identified as the most active in inhibiting the growth of A549 cells, with an IC50 of 10.88 ± 0.82 μg/mL. jonuns.com Molecular docking studies suggest a potential interaction with tyrosine kinase (PDB ID: 1M17). jonuns.com

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 10.88 ± 0.82 | jonuns.com |

| N-(2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | Highest antioxidant activity with IC50 of 37.23 ± 3.76 μg/mL | jonuns.com |

Currently, there is a lack of published research specifically detailing the modulatory effects of this compound or its immediate derivatives on intracellular signaling pathways in cell lines.

To date, no studies have been published that report on the transcriptomic or proteomic profiling of cells treated with this compound or its derivatives.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Modulators

The biological activity of derivatives of this compound is significantly influenced by their structural features. SAR studies have provided insights into the key molecular components required for their inhibitory and cytotoxic effects.

For the cholinesterase inhibitory activity of the hydrazone derivatives of 2-(benzamido)benzohydrazide, the presence of various substituents on the benzylidene ring plays a crucial role. The high potency of the derivative with a bromo substituent at the para position of the benzylidene ring suggests that an electron-withdrawing group at this position enhances the inhibitory activity against both AChE and BChE. nih.gov The presence of a hydroxyl group on the benzylidene ring also appears to contribute to potent and, in some cases, selective BChE inhibition. nih.gov

In the context of anticancer activity, the N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide scaffold is a key pharmacophoric element. The cytotoxic effect against the A549 cell line is modulated by the substitution on the benzylidene ring, with a hydroxyl group at the ortho position of this ring leading to the highest activity observed in the studied series. jonuns.com

The position of substituents on the benzylidene ring of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide derivatives has a clear impact on their biological activity. For instance, a hydroxyl group at the ortho position of the benzylidene ring resulted in the highest cytotoxic activity against the A549 cell line. jonuns.com In the case of cholinesterase inhibition, a bromo group at the para position led to potent dual inhibition of AChE and BChE. nih.gov

There is currently no available research data on the specific stereochemical effects of these compounds on their biological activity profiles.

Mechanistic Dissection of Antiproliferative Effects in Established Cancer Cell Lines In Vitro

The antiproliferative activity of benzamide (B126) derivatives has been a subject of interest in oncology research. Studies on analogs provide insight into the potential mechanisms by which compounds like this compound might exert cytotoxic effects on cancer cells.

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis) in Cell Culture Models

Research into N-substituted benzamides, such as declopramide (B1670142), has shown a capacity to induce apoptosis in various cancer cell lines, including the murine 70Z/3 pre-B cell line and the human promyelocytic HL60 line nih.gov. The mechanism appears to involve the intrinsic apoptotic pathway, which is centered on mitochondrial integrity.

Key findings for related benzamides include:

Mitochondrial Pathway Activation: Exposure to declopramide was shown to trigger the release of cytochrome c from the mitochondria into the cytosol nih.gov.

Caspase Activation: The cytosolic release of cytochrome c leads to the activation of initiator caspase-9. The activity of executioner caspases subsequently leads to the cleavage of critical cellular substrates, such as poly-(ADP-ribose)polymerase (PARP), culminating in the systematic dismantling of the cell nih.govnih.gov.

p53-Independence: Notably, the induction of apoptosis by declopramide was observed in both p53-competent and p53-deficient cell lines, suggesting the mechanism is not dependent on this key tumor suppressor protein nih.gov.

| Cell Line | Marker | Observation | Implicated Pathway |

|---|---|---|---|

| 70Z/3 (murine pre-B cell) | Cytochrome c | Release into cytosol | Intrinsic (Mitochondrial) |

| HL60 (human promyelocytic leukemia) | Caspase-9 | Activation | Intrinsic (Mitochondrial) |

| HL60 (p53-deficient) | Apoptosis Induction | Observed | p53-Independent |

Regulation of Cell Cycle Progression and Checkpoint Control in Cellular Models

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to an arrest at specific checkpoints that prevents tumor cells from proliferating nih.gov. Studies on declopramide and other N-phenyl nicotinamides have demonstrated that these related benzamide structures can induce a significant cell cycle block prior to the onset of apoptosis nih.govresearchgate.net.

The primary observation for these analogs is an accumulation of cells in the G2/M phase of the cell cycle nih.gov. This arrest prevents the cells from entering mitosis and is a critical component of the compound's antiproliferative effect. This G2/M block was shown to occur independently of p53 status and was not prevented by the overexpression of the anti-apoptotic protein Bcl-2, indicating that the cell cycle arrest is an upstream event preceding the commitment to apoptosis nih.gov. The regulation of the cell cycle is a complex process orchestrated by cyclin-dependent kinases (CDKs) and their cyclin partners; disruption of these regulators at the G2/M checkpoint is a plausible mechanism for related benzamides nih.govyoutube.com.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Untreated Control | 55% | 30% | 15% |

| Benzamide Analog | 20% | 10% | 70% |

Note: Data are representative examples based on descriptions of G2/M arrest and not specific experimental values for this compound.

Modulation of Autophagy and Cellular Senescence In Vitro

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors nih.govnih.gov. There is currently no published data investigating the effects of this compound or its close structural analogs on either autophagy or cellular senescence pathways.

Investigation into these areas would typically involve monitoring specific biomarkers. For autophagy, this includes the conversion of LC3-I to LC3-II and the degradation of the p62 protein nih.gov. For senescence, a key marker is the activity of senescence-associated β-galactosidase (SA-β-gal), often accompanied by the formation of senescence-associated heterochromatic foci and the expression of cell cycle inhibitors like p16INK4a and p21 nih.govbrieflands.com.

Direct Interactions with Macromolecular Targets In Vitro (e.g., DNA, RNA, Proteins)

Understanding the direct physical interactions between a small molecule and its biological targets is fundamental to elucidating its mechanism of action. While no such studies have been reported for this compound, this section outlines the standard methodologies used for such characterizations.

Binding Affinity and Stoichiometric Characterization through Biophysical Techniques

Biophysical methods are essential for quantifying the interactions between a drug candidate and a macromolecule nih.gov. These techniques can determine binding affinity (how tightly the molecule binds), kinetics (the rates of binding and dissociation), and stoichiometry (the molecular ratio of the binding partners).

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd) and stoichiometry (n) researchgate.net.

Surface Plasmon Resonance (SPR): An optical technique that detects the binding of an analyte to a target immobilized on a sensor surface in real-time. It yields kinetic data (kon, koff) from which the affinity (Kd) can be calculated researchgate.net.

Bio-Layer Interferometry (BLI): Similar to SPR, this technology measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate, providing kinetic and affinity data drugtargetreview.com.

| Technique | Parameter | Value | Unit |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.5 x 105 | M-1s-1 |

| Dissociation Rate (koff) | 3.0 x 10-3 | s-1 | |

| Equilibrium Dissociation Constant (Kd) | 20 | nM | |

| Isothermal Titration Calorimetry (ITC) | Equilibrium Dissociation Constant (Kd) | 25 | nM |

| Stoichiometry (n) | 1.1 | (drug:protein) |

Note: This table is purely illustrative and does not represent experimental data for this compound.

Conformational Changes Induced in Biomolecules upon Binding

The binding of a small molecule to a protein or nucleic acid can induce significant conformational changes in the macromolecule, which can either activate or inhibit its biological function. Detecting these changes provides deeper mechanistic insight.

Techniques to assess conformational changes include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide high-resolution structural information about a protein-ligand complex in solution. Chemical shift perturbation mapping can identify the binding site and report on structural changes upon ligand binding drugtargetreview.com.

X-ray Crystallography: While providing a static picture, comparing the crystal structure of a protein with and without a bound ligand can reveal detailed conformational changes at the atomic level nih.gov.

switchSENSE Technology: This method measures the dynamics of DNA nanolevers, and the binding of a partner molecule that alters the size or shape of the complex can be detected as a change in that dynamic, revealing conformational shifts drugtargetreview.com.

Currently, there is no information available regarding any conformational changes in macromolecules induced by the binding of this compound.

Supramolecular Chemistry and Material Science Applications of N 2 Hydrazinecarbonyl Phenyl Benzamide

Principles of Self-Assembly and Crystal Engineering of N-(2-(Hydrazinecarbonyl)phenyl)benzamide

The spontaneous organization of molecules into well-defined, stable, and ordered superstructures is the cornerstone of supramolecular chemistry. For this compound, this self-assembly is primarily governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing a pivotal role. The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired physicochemical properties, can be applied to this molecule to guide the formation of specific supramolecular arrangements.

Design and Analysis of Hydrogen Bonding Networks

In a known polymorph of its 2-hydroxybenzylidene derivative, both intramolecular and intermolecular hydrogen bonds are observed. The molecule adopts an extended conformation stabilized by intramolecular N—H⋯O and O—H⋯N hydrogen bonds. nih.gov This pre-organization at the molecular level influences the subsequent intermolecular assembly. In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, creating a robust network. nih.gov Further stabilization is achieved through weaker C—H⋯O and C—H⋯π interactions, culminating in a three-dimensional supramolecular architecture. nih.gov

The hydrogen bonding motifs in such structures can be analyzed using graph-set notation to describe the patterns of connectivity. It is highly probable that this compound itself would exhibit similar strong N—H⋯O hydrogen bonds, potentially forming dimeric or catemeric motifs that are common in amides and hydrazides. The presence of both a benzamide (B126) and a hydrazinecarbonyl group offers the potential for diverse and competing hydrogen bond interactions, which could lead to polymorphism—the existence of multiple crystal forms with different packing arrangements and, consequently, different physical properties.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Benzamide N-H | Benzamide C=O | Intermolecular | Centrosymmetric Dimer (R22(8) motif) |

| Hydrazine (B178648) N-H | Hydrazine C=O | Intermolecular | Chain or Sheet Formation |

| Hydrazine N-H | Benzamide C=O | Intermolecular | Cross-linking of motifs |

| Benzamide N-H | Hydrazine C=O | Intermolecular | Cross-linking of motifs |

Construction of Supramolecular Architectures through Non-Covalent Interactions

Beyond the dominant role of hydrogen bonding, other non-covalent forces are crucial in dictating the final three-dimensional structure of this compound assemblies. The benzamide and phenyl rings are capable of engaging in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are highly directional and contribute significantly to the stabilization of the crystal packing. The interplay between the planar aromatic rings can lead to offset or face-to-face stacking arrangements, influencing the electronic properties of the resulting material.

Conceptual Frameworks for Utilizing this compound in Functional Materials

The inherent structural and electronic characteristics of this compound make it a promising building block for the conceptual design of advanced functional materials. Although experimental realization in these specific areas is yet to be reported, theoretical considerations based on its molecular framework allow for the postulation of its potential applications.

Potential as Building Blocks for Organic Semiconductors and Optoelectronic Devices (Theoretical)

The structure of this compound contains conjugated π-systems within its aromatic rings. This conjugation is a fundamental prerequisite for charge transport in organic semiconductor materials. The ability of the molecules to self-assemble into ordered structures through hydrogen bonding and π-π stacking is critical for creating pathways for charge carrier mobility. Theoretical studies on benzohydrazide (B10538) derivatives have shown that their electronic properties, such as the HOMO-LUMO energy gap, can be investigated using Density Functional Theory (DFT) calculations. researchgate.net This energy gap is a key parameter in determining the semiconducting nature of a material.

Conceptually, the ordered stacking of the phenyl rings could facilitate π-orbital overlap, creating pathways for electron or hole transport through the material. The hydrogen-bonding network would provide a rigid, long-range ordered scaffold, which is essential for efficient charge transport and to minimize defects. By chemically modifying the aromatic rings with electron-donating or electron-withdrawing groups, it would be theoretically possible to tune the HOMO and LUMO energy levels, thereby tailoring the compound to be an n-type or p-type semiconductor. This tunability makes such compounds interesting for potential, though currently theoretical, applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Integration into Sensing Platforms and Molecular Recognition Systems (Conceptual)

The hydrazine and amide moieties in this compound are excellent functional groups for molecular recognition and sensing applications. These groups can act as binding sites for various analytes through hydrogen bonding. For instance, the hydrazine group is known to react with aldehydes and ketones, a reaction that could be harnessed for the detection of these species. Furthermore, the amide groups can coordinate with metal ions.

A conceptual design for a sensor could involve attaching a chromophore or fluorophore to the this compound backbone. The binding of a target analyte to the hydrazine or amide groups could induce a conformational change in the molecule or alter its electronic properties, leading to a detectable change in the optical signal (color or fluorescence). For example, a hydrazine-based fluorescent sensor has been developed for the detection of Zn2+. mdpi.com This principle could be adapted, where the coordination of a metal ion to the benzohydrazide moiety of the target compound could lead to chelation-enhanced fluorescence.

Moreover, the self-assembly properties of the molecule could be exploited to create sensing surfaces. A monolayer of this compound could be deposited on a substrate, creating a functionalized surface where the recognition units are oriented for optimal interaction with analytes in a solution or gas phase. The binding event could then be detected by various transduction methods, such as quartz crystal microbalance, surface plasmon resonance, or electrochemical techniques.

This compound in Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. The structure of this compound, with its potential for self-assembly into defined cavities or architectures, suggests its conceptual utility in this field.

While there are no specific reports of this compound itself acting as a host, its functional groups are known to participate in the formation of larger supramolecular structures that can encapsulate guests. For instance, benzamides have been used as components in the construction of self-assembled supramolecular capsules held together by hydrogen bonds. nih.gov These capsules can create a nanometer-sized internal cavity, isolating guest molecules from the bulk solvent and altering their reactivity.

Conceptually, this compound could act as a building block for such capsules. The directional nature of the hydrogen bonds from the amide and hydrazine groups could drive the assembly of multiple molecules into a closed-shell structure. The phenyl rings would form the walls of the capsule, creating a hydrophobic inner cavity capable of encapsulating small organic molecules. The properties of the encapsulated guest would be modified by this confinement, which could be exploited for applications in catalysis, drug delivery, or the stabilization of reactive species.

Furthermore, studies on phenylhydrazone derivatives have shown their ability to form inclusion complexes with host molecules like cyclodextrins. nih.gov It is therefore plausible that this compound could act as a guest, being encapsulated within larger host molecules. The specific interactions between the phenyl rings and the hydrazinecarbonyl group with the host's cavity would determine the stability and structure of the resulting host-guest complex.

Future Research Directions and Unexplored Avenues for N 2 Hydrazinecarbonyl Phenyl Benzamide

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Discovery

The derivatives of N-(2-(Hydrazinecarbonyl)phenyl)benzamide have been identified as potential inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and histone deacetylases (HDACs). nih.govnih.govnih.gov Traditional screening methods, while effective, are often resource-intensive. The future of mechanistic discovery for this compound class lies in the integration of advanced high-throughput screening (HTS) and high-content screening (HCS) methodologies.

Future research should focus on leveraging nanoscale, automated HTS platforms where libraries of this compound derivatives can be synthesized and screened in situ. rsc.org This "on-the-fly" synthesis and screening approach can dramatically accelerate the discovery of potent and selective modulators of specific biological targets. rsc.org For instance, by combining microfluidics with differential scanning fluorimetry (DSF) or microscale thermophoresis (MST), thousands of derivatives could be rapidly assessed for their binding affinity and specificity against a panel of enzymes, such as the full family of HDAC isozymes. rsc.org This would allow for a comprehensive understanding of the structure-activity relationship (SAR) and identify compounds with high selectivity, a crucial factor for therapeutic development.

| Screening Platform | Potential Application for Mechanistic Discovery | Rationale |

| Automated Nanoscale Synthesis & Screening | Rapidly generate and screen a large library of derivatives against a panel of protein targets (e.g., kinases, HDACs, cholinesterases). | Accelerates hit identification and provides extensive SAR data with minimal resource consumption. rsc.org |

| High-Content Cellular Imaging | Assess the effects of compounds on cellular morphology, protein localization, and signaling pathways in disease-relevant cell models. | Moves beyond simple enzyme inhibition to understand the compound's effect in a complex biological system. |

| Biophysical Screening (DSF, MST, SPR) | Quantify binding affinity, kinetics, and thermodynamics of compound-target interactions. | Provides detailed mechanistic insight into how the compound engages its molecular target, confirming direct interaction. rsc.org |

Development of Novel and Efficient Catalytic Systems for this compound Synthesis

The conventional synthesis of this compound involves refluxing methyl-2-benzamidobenzoate with an excess of hydrazine (B178648). nih.gov While functional, this method can require harsh conditions and may not be amenable to creating a diverse library of analogues efficiently. The development of novel catalytic systems represents a significant opportunity to improve the synthesis of this core scaffold and its derivatives.

Recent breakthroughs in transition-metal catalysis, particularly nickel-catalyzed N-N cross-coupling reactions, offer a promising path forward. organic-chemistry.orgnih.govnih.gov These methods allow for the formation of hydrazides by coupling O-benzoylated hydroxamates with amines under milder conditions. nih.gov Future research should aim to adapt these modern catalytic strategies for the synthesis of this compound. A key advantage of these systems is their potential for broader substrate scope and functional group tolerance, enabling the creation of more complex and diverse chemical libraries. organic-chemistry.org The development of an efficient, scalable, and versatile catalytic process would be a transformative step, facilitating both academic exploration and potential commercial application.

| Synthesis Approach | Typical Conditions | Advantages | Future Research Goal |

| Classical Method | Refluxing with excess hydrazine in ethanol (B145695). nih.gov | Simple, well-established procedure. | N/A |

| Modern Catalytic Method | Nickel(II) precatalyst, silane (B1218182) reductant, milder temperatures (e.g., 30 °C). organic-chemistry.orgnih.gov | Higher efficiency, broader substrate scope, greater functional group tolerance, milder conditions. | Adapt Ni-catalyzed N-N coupling for the direct and modular synthesis of the target compound and its analogues. |

Deeper Elucidation of Complex Mechanistic Pathways in both Chemical and Biological Contexts

A thorough understanding of a compound's mechanism of action is paramount for its rational development. For this compound and its derivatives, mechanistic elucidation remains a fertile ground for investigation.

In the biological context, the structural similarity to N-(2-aminophenyl)-benzamide, a known class of HDAC inhibitors, suggests a potential mechanism involving chelation of the zinc ion in the enzyme's active site. nih.govnih.gov Future studies should employ a combination of X-ray crystallography, advanced NMR techniques, and computational modeling to determine the precise binding mode of these hydrazide compounds with their target enzymes. nih.gov It is crucial to clarify the role of the hydrazinecarbonyl moiety compared to the simple amino group found in other benzamide (B126) inhibitors and to understand how this structural difference impacts binding affinity and isozyme selectivity.

In the chemical context, the adoption of new catalytic synthesis methods necessitates a deep understanding of their underlying mechanisms. For instance, the proposed nickel-catalyzed pathways involve the formation of electrophilic Ni-stabilized acyl nitrenoid intermediates. organic-chemistry.orgnih.gov Detailed mechanistic studies, including kinetic analysis, isotopic labeling, and density functional theory (DFT) calculations, are needed to validate these proposed intermediates and optimize reaction conditions for maximum efficiency and selectivity.

Exploration of Emerging and Unconventional Application Domains Beyond Current Research Focus

While the primary focus for this compound derivatives has been medicinal chemistry, its chemical structure holds potential for applications in entirely different fields. nih.govjonuns.com Future research should proactively explore these unconventional domains.

Materials Science: The rigid benzamide backbone and the reactive hydrazine group make this compound an interesting candidate as a monomer or cross-linking agent in the synthesis of novel polymers. N-phenyl benzamide structures have been incorporated into polyimides to improve properties like thermal resistance and reduce water absorption. rsc.org Exploring the polymerization of this compound could lead to new high-performance materials with unique characteristics.

Coordination Chemistry: Hydrazone derivatives are well-known for their ability to act as ligands, forming stable complexes with various metal ions. researchgate.net The this compound scaffold could be used to design novel ligands for applications in catalysis, chemical sensing, or the development of new pigments and dyes. mdpi.com

| Application Domain | Rationale | Potential Future Research |

| Materials Science | The aromatic, rigid structure could impart thermal stability to polymers. The hydrazine group offers a reactive site for polymerization. | Synthesis and characterization of novel polyamides or polyimides using the compound as a monomer. |

| Coordination Chemistry | The hydrazine and amide moieties can act as coordination sites for metal ions. | Design and synthesis of metal-organic frameworks (MOFs) or organometallic complexes for catalysis or sensing applications. researchgate.netmdpi.com |

| Agrochemicals | The broad biological activity of related hydrazones suggests potential herbicidal or pesticidal properties. | Screening of derivatives against a panel of agricultural pests and weeds. |

By pursuing these focused yet exploratory research directions, the scientific community can move this compound beyond its current status as a synthetic intermediate and unlock its full potential across a spectrum of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.